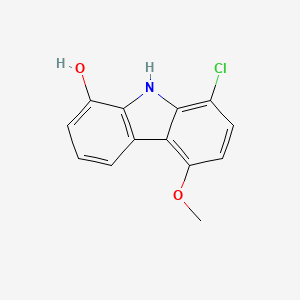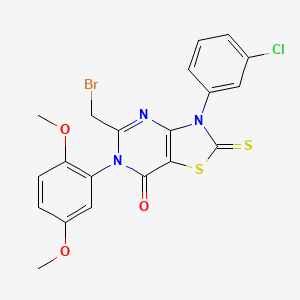
Malt1-IN-13
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Malt1-IN-13 is a small molecule inhibitor targeting the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a paracaspase protein involved in the regulation of immune responses and is a key component of the CARMA1-BCL10-MALT1 (CBM) signalosome complex. This complex plays a crucial role in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways, which are essential for immune cell activation and proliferation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Malt1-IN-13 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to ensure high purity and consistency of the final product .
化学反応の分析
Types of Reactions: Malt1-IN-13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halides or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
科学的研究の応用
Malt1-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of MALT1 in various chemical reactions and pathways.
Biology: Employed in research to understand the biological functions of MALT1 and its role in immune cell signaling and activation.
作用機序
Malt1-IN-13 exerts its effects by inhibiting the protease activity of MALT1. This inhibition disrupts the CBM signalosome complex, preventing the activation of NF-κB signaling pathways. As a result, the transcription of NF-κB target genes is suppressed, leading to reduced immune cell activation and proliferation. The molecular targets of this compound include the protease domain of MALT1 and various substrates involved in NF-κB signaling .
類似化合物との比較
MI-2: Another MALT1 inhibitor with similar protease inhibitory activity.
Mepazine: A phenothiazine compound that inhibits MALT1 by binding to an allosteric site.
Thioridazine: A closely related phenothiazine compound with MALT1 inhibitory activity
Uniqueness of Malt1-IN-13: this compound is unique in its ability to specifically target the protease activity of MALT1, making it a potent inhibitor with potential therapeutic applications. Its specificity and potency distinguish it from other MALT1 inhibitors, making it a valuable tool for research and drug development .
特性
分子式 |
C20H15BrClN3O3S2 |
|---|---|
分子量 |
524.8 g/mol |
IUPAC名 |
5-(bromomethyl)-3-(3-chlorophenyl)-6-(2,5-dimethoxyphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C20H15BrClN3O3S2/c1-27-13-6-7-15(28-2)14(9-13)25-16(10-21)23-18-17(19(25)26)30-20(29)24(18)12-5-3-4-11(22)8-12/h3-9H,10H2,1-2H3 |
InChIキー |
GNPKXYIFNQXYPF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)N2C(=NC3=C(C2=O)SC(=S)N3C4=CC(=CC=C4)Cl)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-13-methyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12375814.png)
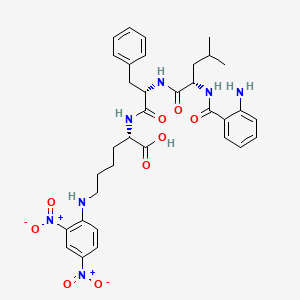
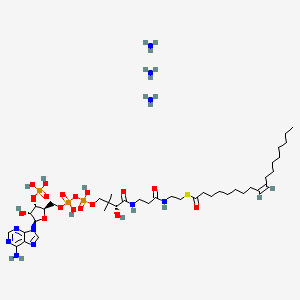
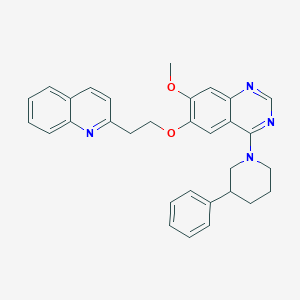
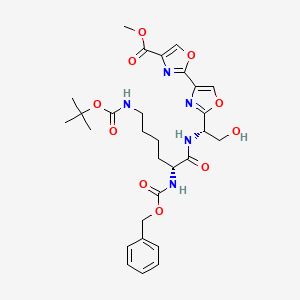
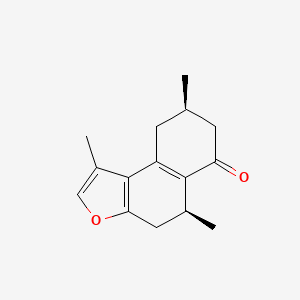
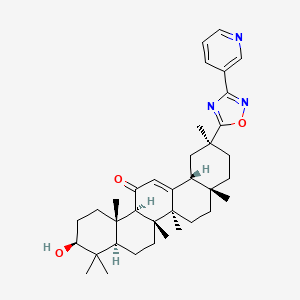
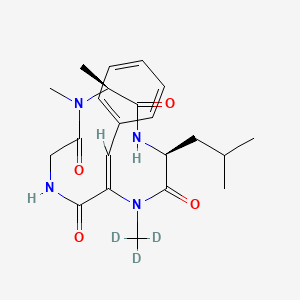
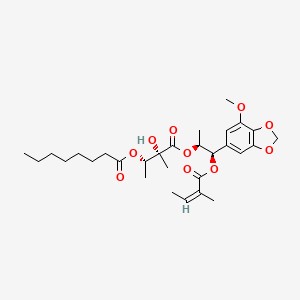

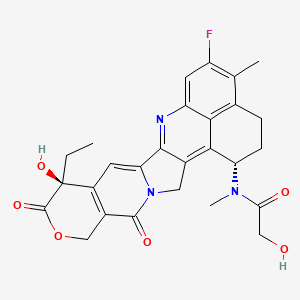
![1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(triazol-2-yl)ethanone](/img/structure/B12375863.png)

